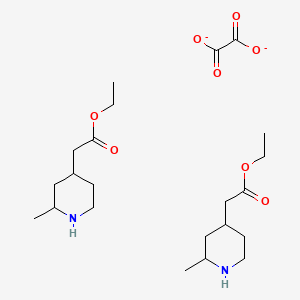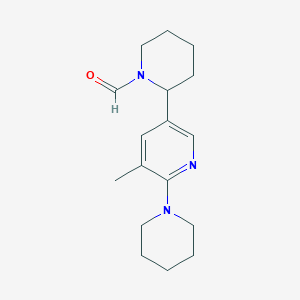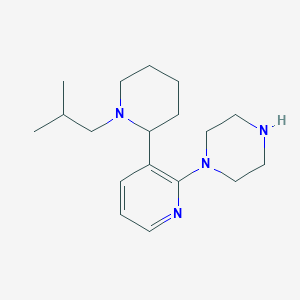
Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-metilpiperidin-4-il)acetato de etilo; oxalato es un compuesto químico con la fórmula molecular C12H21NO6. También se conoce por su nombre IUPAC, hemioxalato de 2-(2-metilpiperidin-4-il)acetato de etilo. Este compuesto es un derivado de la piperidina, un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno. Los derivados de la piperidina son importantes en la industria farmacéutica debido a su presencia en varias clases de fármacos y sus actividades biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-metilpiperidin-4-il)acetato de etilo; oxalato normalmente implica la esterificación del ácido 2-(2-metilpiperidin-4-il)acético con etanol en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa. El éster resultante se hace reaccionar luego con ácido oxálico para formar la sal oxalato .
Métodos de producción industrial
La producción industrial de 2-(2-metilpiperidin-4-il)acetato de etilo; oxalato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto final se purifica normalmente mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2-metilpiperidin-4-il)acetato de etilo; oxalato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
El 2-(2-metilpiperidin-4-il)acetato de etilo; oxalato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de fármacos basados en piperidina.
Industria: Se utiliza en la producción de productos químicos especiales e intermediarios.
Mecanismo De Acción
El mecanismo de acción del 2-(2-metilpiperidin-4-il)acetato de etilo; oxalato implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas, lo que lleva a funciones celulares alteradas. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
2-(2-metil-4-piperidil)acetato de etilo: Un compuesto estrechamente relacionado con propiedades químicas similares.
Ácido 4-piperidinacético, 2-metil-, éster etílico: Otro derivado de la piperidina con actividades biológicas comparables.
Singularidad
El 2-(2-metilpiperidin-4-il)acetato de etilo; oxalato es único debido a sus grupos funcionales éster y oxalato específicos, que confieren una reactividad química y propiedades biológicas distintas. Su capacidad para formar sales estables con ácido oxálico mejora su solubilidad y estabilidad, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C22H38N2O8-2 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate |
InChI |
InChI=1S/2C10H19NO2.C2H2O4/c2*1-3-13-10(12)7-9-4-5-11-8(2)6-9;3-1(4)2(5)6/h2*8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
Clave InChI |
PPKNVNUXAJEESH-UHFFFAOYSA-L |
SMILES canónico |
CCOC(=O)CC1CCNC(C1)C.CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)


![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)
![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)



![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)


![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)
